2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies . The synthetic routes often involve microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazine derivative would depend on its exact structure. For example, 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine has a molecular formula of C4H6N4OS, an average mass of 158.182 Da, and a monoisotopic mass of 158.026230 Da .Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Activities
Researchers have synthesized derivatives related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide" to explore their biological activities. For instance, a series of sulfonamides and alkylated piperazine derivatives have been studied for their antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant activities in these areas, demonstrating potential for developing new therapeutic agents (Khan et al., 2019).
Fingerprint Detection Applications
Apart from biological activities, certain derivatives have shown utility in forensic applications, such as latent fingerprint detection. The compound 6c, derived from related studies, exhibits good stickiness and finger rhythm without dense dust, making it suitable for detecting hidden fingerprints on various surfaces. This application highlights the compound's versatility beyond biomedical uses (Khan et al., 2019).
Antimicrobial Evaluation of Isoxazole-Based Heterocycles
Further research into isoxazole-based heterocycles, which can be structurally related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide", has shown promising antimicrobial results. These compounds were synthesized and evaluated for in vitro antibacterial and antifungal activities, demonstrating the potential for developing new antimicrobial agents (Darwish et al., 2014).
Antiviral and Virucidal Activities
Derivatives of "2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide", a compound with structural similarities, were synthesized and evaluated for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. This study highlights the compound's potential in contributing to the development of antiviral agents (Wujec et al., 2011).
Antimicrobial and Larvicidal Activities
Novel triazinone derivatives, including structures related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide", have been synthesized and assessed for their antimicrobial properties against various pathogens and larvicidal activity against mosquito larvae. These findings suggest the compound's derivatives as potential candidates for addressing both microbial infections and controlling mosquito-borne diseases (Kumara et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-8-5-4-6-9(2)12(8)16-11(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZBXZAOWFUKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
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